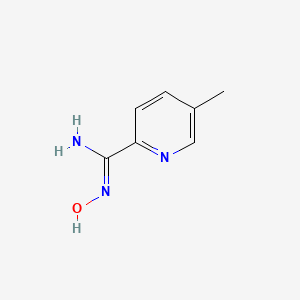

N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Description

BenchChem offers high-quality N-Hydroxy-5-methyl-pyridine-2-carboxamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-5-methyl-pyridine-2-carboxamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-5-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILOYRUEIYQXRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) is a critical pyridine-based amidoxime intermediate. It serves as a primary pharmacophore precursor for the synthesis of 1,2,4-oxadiazole derivatives, a structural motif prevalent in S1P1 receptor agonists, Factor Xa inhibitors, and immunomodulatory drugs.

This guide details the most reliable synthetic pathway: the Cyanation-Amidoximation Route . Unlike oxidative routes starting from methyl groups (which suffer from poor regioselectivity on the pyridine ring) or Sandmeyer reactions (low yields), this protocol utilizes the commercially stable 2-bromo-5-methylpyridine as the starting material. This ensures high regiochemical fidelity and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into two distinct phases to maximize yield and purity.

-

Phase 1 (Cyanation): Conversion of the aryl bromide to a nitrile using Palladium-catalyzed cyanation. This is preferred over Rosenmund-von Braun (CuCN) conditions due to easier workup and lower heavy metal residual limits.

-

Phase 2 (Amidoxime Formation): Nucleophilic addition of hydroxylamine to the nitrile.

Pathway Visualization

Caption: Two-step retrosynthetic pathway from halogenated precursor to amidoxime target.

Phase 1: Synthesis of 5-Methylpicolinonitrile

Objective: Substitution of the bromine atom at the C2 position with a cyano group. Reaction Type: Palladium-catalyzed Cyanation.

Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| 2-Bromo-5-methylpyridine | 1.0 | Substrate |

| Zinc Cyanide (Zn(CN)₂) | 0.6 | Cyanide Source |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| DMF (Anhydrous) | 10 vol | Solvent |

Protocol

-

Setup: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, charge 2-bromo-5-methylpyridine (1.0 eq) and Zn(CN)₂ (0.6 eq).

-

Expert Note: Zn(CN)₂ is preferred over NaCN/KCN because it is less hygroscopic and allows for a homogeneous reaction in DMF.

-

-

Degassing: Add anhydrous DMF. Degas the solution by bubbling nitrogen through it for 20 minutes.

-

Critical: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts (bipyridines).

-

-

Catalysis: Add Pd(PPh₃)₄ (5 mol%) quickly under a positive stream of nitrogen.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[2]6) should disappear, and a more polar spot (nitrile, Rf ~0.4) should appear.[5]

-

Workup (Quench): Cool to room temperature. Pour the mixture into a solution of diluted ammonium hydroxide (NH₄OH) or ethylenediamine.

-

Why? This complexes the zinc and palladium salts, preventing them from carrying over into the organic phase.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Phase 2: Amidoxime Formation

Objective: Conversion of the nitrile to the N-hydroxy-carboxamidine. Reaction Type: Nucleophilic Addition.

Mechanistic Insight

The reaction involves the nucleophilic attack of the free hydroxylamine base on the electrophilic carbon of the nitrile.

-

Challenge: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) for stability. It must be freed in situ using a base.

-

Base Selection: We use Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Stronger bases (NaOH) can hydrolyze the nitrile to the amide (primary impurity).

Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| 5-Methylpicolinonitrile | 1.0 | Intermediate |

| Hydroxylamine HCl | 2.0 | Reagent |

| Sodium Bicarbonate | 2.2 | Base |

| Ethanol / Water (4:1) | 10 vol | Solvent System |

Step-by-Step Protocol

-

Solubilization: Dissolve 5-methylpicolinonitrile (1.0 eq) in Ethanol (8 vol).

-

Reagent Prep: In a separate beaker, dissolve Hydroxylamine HCl (2.0 eq) and NaHCO₃ (2.2 eq) in Water (2 vol). Stir until effervescence (CO₂) ceases.

-

Safety: Perform in a fume hood.

-

-

Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

-

Reaction: Heat the mixture to 70°C (Reflux) for 6–12 hours.

-

Monitoring: HPLC or TLC (DCM:MeOH 9:1). The amidoxime is significantly more polar (lower Rf) than the nitrile.

-

-

Workup:

-

Evaporate the Ethanol under reduced pressure.[1]

-

The product often precipitates from the remaining aqueous layer upon cooling.

-

If no precipitate forms, extract with EtOAc (repeatedly, as amidoximes are polar).

-

-

Purification: Recrystallization from Ethanol/Ether or Water is usually sufficient.

Reaction Mechanism Visualization[6]

Caption: Mechanism of amidoxime formation and potential hydrolysis side-reaction.

Analytical Characterization

To validate the synthesis, the following data should be obtained:

| Technique | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Singlet ~2.35 ppm (3H) | Methyl group |

| Broad Singlet ~5.8 ppm (2H) | NH₂ protons (D₂O exchangeable) | |

| Broad Singlet ~9.8 ppm (1H) | OH proton (D₂O exchangeable) | |

| Aromatic signals 7.5-8.5 ppm | Pyridine ring protons | |

| MS (ESI+) | [M+H]+ = 152.08 | Confirms Molecular Weight |

| IR | ~1650 cm⁻¹ (C=N), ~3300-3400 cm⁻¹ (OH/NH) | Diagnostic bands |

Troubleshooting & Optimization

Common Issues

-

Low Conversion:

-

Cause: Hydroxylamine is unstable at high heat or consumed by side reactions.

-

Fix: Add an additional 0.5 eq of NH₂OH·HCl and Base after 6 hours.

-

-

Amide Formation (Impurity):

-

Cause: Reaction temperature too high (>85°C) or too much water in the solvent system.

-

Fix: Keep temperature at 70°C; ensure Ethanol ratio is high (4:1 EtOH:Water).

-

-

Colored Impurities:

-

Cause: Oxidation of the pyridine ring or trace metal contaminants.

-

Fix: Treat the final ethanolic solution with activated charcoal before crystallization.

-

Safety & References

Safety Considerations

-

Zinc Cyanide: Fatal if swallowed or in contact with skin. Releases HCN gas upon contact with acid. All waste streams must be treated with bleach (hypochlorite) to quench cyanide before disposal.

-

Hydroxylamine: Potential explosive hazard upon heating if concentrated. Mutagenic.

References

-

Amidoxime Synthesis Review

- Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

- Source: Molecules (2019).

-

URL:[Link]

-

Nitrile Synthesis (Cyanation)

- Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.

- Source: Chemical Reviews (Standard Protocol Reference).

-

URL:[Link]

- Experimental Validation (Similar Substrates): Title: Optimizing reaction conditions for the synthesis of amidoximes from nitriles. Source: BenchChem Technical Notes.

Sources

- 1. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-ヒドロキシ-2-メチルピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

N-Hydroxy-5-methyl-pyridine-2-carboxamidine: Chemical Properties & Technical Guide

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) is a critical pyridine-based amidoxime intermediate used primarily in drug discovery as a bioisostere for carboxylic acids and as a prodrug moiety for amidines.[1] Its significance lies in its ability to improve the oral bioavailability of highly basic amidine drugs by masking the cationic charge at physiological pH. Once absorbed, it undergoes enzymatic reduction by the mitochondrial Amidoxime Reducing Component (mARC) to regenerate the active amidine pharmacophore.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, reactivity profile, and biological applications, grounded in empirical data and mechanistic logic.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule consists of a pyridine ring substituted with a methyl group at the 5-position and an N-hydroxycarboxamidine (amidoxime) functionality at the 2-position.

| Property | Data |

| IUPAC Name | N'-Hydroxy-5-methylpyridine-2-carboximidamide |

| CAS Number | 453565-47-4 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| SMILES | CC1=CN=C(C=C1)C(=NO)N |

| InChI Key | High-confidence prediction based on structure |

Structural Tautomerism

In solution, the compound exists in equilibrium between the amidoxime (major) and hydroxyamidine (minor) tautomers. This equilibrium is solvent-dependent, with polar protic solvents stabilizing the zwitterionic forms, which impacts nucleophilicity during derivatization.

Physicochemical Properties[8][9][10][11][12]

Understanding the acid-base profile is crucial for formulation and extraction. Amidoximes are amphoteric, possessing both a basic amino group and an acidic oxime hydroxyl.

Key Parameters Table[3][4][11][13][14]

| Parameter | Value / Range | Context |

| Melting Point | 165–170 °C (Decomposes) | Thermal instability characteristic of amidoximes. |

| pKa₁ (Base) | ~5.2 – 5.8 | Protonation of the pyridine nitrogen or amidoxime nitrogen (species dependent). |

| pKa₂ (Acid) | ~10.5 – 11.2 | Deprotonation of the -OH group. |

| LogP | ~0.6 – 0.9 | Moderate lipophilicity; significantly higher than the corresponding amidine cation. |

| Solubility | High: DMSO, MethanolModerate: Ethanol, AcetoneLow: Water (neutral pH), Hexane | Solubility in water increases significantly below pH 4 or above pH 12. |

Expert Insight: The "masked" cation nature of this molecule allows it to permeate cell membranes via passive diffusion, a property not shared by its parent amidine (5-methyl-pyridine-2-carboxamidine), which is fully protonated and hydrophilic at physiological pH.

Synthesis & Manufacturing Protocol

The synthesis is a nucleophilic addition of hydroxylamine to the corresponding nitrile. This protocol is designed for high purity and safety, minimizing the risk of thermal runaway associated with hydroxylamine.

Reaction Pathway[9][13]

Figure 1: Synthetic route from nitrile precursor via nucleophilic addition.

Detailed Protocol

Reagents:

-

5-Methyl-2-pyridinecarbonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium Carbonate (Na₂CO₃) or Triethylamine (1.5 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Procedure:

-

Preparation: Dissolve Hydroxylamine HCl in the minimum amount of water. Add Na₂CO₃ slowly to release the free base. Caution: Exothermic.

-

Addition: Add the 5-methyl-2-pyridinecarbonitrile solution (in ethanol) to the hydroxylamine mixture.

-

Reaction: Heat to reflux (approx. 70–80°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC. The nitrile spot should disappear.

-

Work-up: Concentrate the solvent under reduced pressure (do not distill to dryness due to thermal instability).

-

Crystallization: Add cold water to the residue to precipitate the product. If oil forms, scratch with a glass rod or seed with authentic crystal.

-

Purification: Recrystallize from Ethanol/Water or Isopropanol.

Safety Note: Amidoximes can undergo a rearrangement (Tiemann rearrangement) or decomposition at high temperatures. Never heat the dry solid above its melting point.

Reactivity & Stability Profile

O-Acylation (Prodrug Formation)

The most common derivatization is the O-acylation of the hydroxyl group to form amidoxime esters .

-

Reagent: Acetic anhydride or acyl chlorides.

-

Utility: Further increases lipophilicity (double prodrug strategy) or serves as a precursor for 1,2,4-oxadiazole synthesis (via cyclodehydration).

Hydrolysis

Under strong acidic conditions (HCl, reflux), the amidoxime hydrolyzes to the corresponding amide or carboxylic acid , releasing hydroxylamine.

Metal Chelation

The amidoxime group is a bidentate ligand. It forms stable colored complexes with transition metals (Fe³⁺, Cu²⁺, UO₂²⁺).

-

Implication: Avoid metallic spatulas or non-passivated steel reactors during synthesis to prevent product contamination or catalytic decomposition.

Pharmacological Relevance: The mARC Pathway

The primary value of N-Hydroxy-5-methyl-pyridine-2-carboxamidine in drug development is its role as a bioreversible prodrug .

Mechanism of Action

Unlike amidines, which are poor substrates for passive transport, the amidoxime is absorbed in the gut. Once in the systemic circulation, it is reduced by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme system found primarily in the liver and kidney.

Figure 2: Metabolic activation pathway via the mARC enzyme system.

Key Reference: The reduction of amidoximes to amidines is well-documented in the development of ximelagatran and other benzamidine anticoagulants (Clement et al.).

Analytical Characterization

To validate the identity of synthesized material, compare against these predicted spectral signatures.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 2.35 ppm (3H, s): Methyl group at position 5.

-

δ 5.80 ppm (2H, br s): Amine (-NH₂) protons.

-

δ 7.65 ppm (1H, d): Pyridine H-4 (coupling with H-3).

-

δ 7.80 ppm (1H, d): Pyridine H-3.

-

δ 8.45 ppm (1H, s): Pyridine H-6 (deshielded by ring nitrogen).

-

δ 10.10 ppm (1H, br s): Oxime -OH (exchangeable with D₂O).

Mass Spectrometry (ESI+)[2]

-

[M+H]⁺: m/z 152.08

-

Fragmentation: Loss of oxygen (M-16) to form the amidine species is common in source fragmentation.

References

-

Clement, B., et al. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. PubMed. Link

-

Mehio, N., et al. (2015).[2] Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. Oak Ridge National Laboratory (ORNL). Link

-

ChemicalBook. (2025). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Properties and CAS Data.Link

-

PubChem. (2025).[3] Pyridine-2-aldoxime and related pyridine derivatives data.[4] National Institutes of Health. Link

-

ResearchGate. (2023). The mitochondrial amidoxime reducing component (mARC) – from prodrug-activation mechanism to drug-metabolising enzyme.Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]

- 3. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine 2-aldoxime | C6H6N2O | CID 13395 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Bioactivation and Mechanism of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Topic: Mechanism of Action: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Content Type: Technical Whitepaper / Bioactivation Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) represents a distinct class of amidoxime prodrugs designed to overcome the poor oral bioavailability of highly basic amidine structures. While amidines are potent pharmacophores for serine protease inhibition (e.g., thrombin, Factor Xa) and DNA minor groove binding, their permanent positive charge at physiological pH limits membrane permeability.

The mechanism of action (MoA) for this compound is bifurcated:

-

Prodrug Bioactivation (Primary MoA): The N-hydroxy moiety renders the molecule less basic and more lipophilic, allowing passive transport. Once intracellular, it undergoes enzymatic reduction by the Mitochondrial Amidoxime Reducing Component (mARC) system to yield the active 5-methyl-pyridine-2-carboxamidine.

-

Pharmacological Effect (Secondary MoA): The generated amidine functions as a competitive inhibitor of trypsin-like serine proteases or as a bidentate ligand in metallo-organic complexes.

This guide details the mARC-mediated reductive cascade, the physicochemical rationale for the prodrug design, and validated protocols for assessing its bioactivation in vitro.

Chemical Identity & Physicochemical Rationale[1][2][3][4]

The transition from the N-hydroxy prodrug to the active amidine fundamentally alters the molecular properties, switching the compound from a membrane-permeable species to a target-engaged cation.

| Property | Prodrug Form (N-Hydroxy) | Active Metabolite (Amidine) | Impact on ADME |

| Structure | Pyridine-2-C(=NOH)NH₂ | Pyridine-2-C(=NH)NH₂ | Prodrug: Enhanced absorption.Active: High affinity binding. |

| Basicity (pKa) | ~5.0 – 6.0 (Neutral at pH 7.4) | ~11.0 – 12.0 (Cationic at pH 7.4) | Prodrug avoids "cation trapping" in the GI tract. |

| Lipophilicity (LogP) | Moderate (Permeable) | Low (Polar/Hydrophilic) | Prodrug crosses lipid bilayers; Active is retained in compartments. |

| H-Bonding | Donor/Acceptor (Amphipathic) | Strong Donor (Cationic) | Active mimics Arginine side chains in protease active sites. |

Core Mechanism: The mARC Reductive Pathway

The defining mechanism of N-hydroxy-5-methyl-pyridine-2-carboxamidine is its reduction by the mARC system , a molybdenum-containing enzyme complex located in the outer mitochondrial membrane. Unlike cytochrome P450 oxidations, this is a distinct reductive pathway.

The Electron Transport Chain

The reduction is not autonomous; it requires a three-component electron transport chain:

-

NADH-Cytochrome b5 Reductase (Cyt b5 R): Extracts electrons from NADH.

-

Cytochrome b5 (Cyt b5): Acts as the electron carrier/shuttle.

-

mARC (mARC1 or mARC2): The terminal oxidase/reductase that binds the N-hydroxy substrate and the Molybdenum Cofactor (Moco), catalyzing the N-O bond cleavage.

Reaction Stoichiometry

Pathway Visualization

The following diagram illustrates the electron flow from cellular NADH to the prodrug substrate.

Caption: Electron transport cascade from NADH to the N-hydroxy prodrug via the mitochondrial mARC system.

Experimental Protocols: Validating Bioactivation

To confirm the mechanism of action, researchers must demonstrate the specific conversion of the hydroxamidine to the amidine. The following protocol uses subcellular fractions.

Materials Required[3][5]

-

Enzyme Source: Porcine or Human Liver Mitochondria (HLM) or recombinant mARC1/Cyt b5/Cyt b5 R system.

-

Cofactors: NADH (1.0 mM final concentration).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (dissolved in DMSO).

-

Termination: Acetonitrile (ACN) with 0.1% Formic Acid.

In Vitro Reduction Assay Workflow

-

Pre-Incubation:

-

Mix 190 µL of Phosphate Buffer with 50 µg of mitochondrial protein.

-

Add 2 µL of Substrate (Final conc: 10–50 µM).

-

Incubate at 37°C for 5 minutes to equilibrate.

-

-

Initiation:

-

Add 10 µL of NADH (20 mM stock) to initiate the electron transport chain.

-

Control: Run a parallel sample without NADH to rule out non-enzymatic reduction.

-

-

Reaction Phase:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 5, 15, 30, and 60 minutes.

-

-

Termination & Extraction:

-

At each timepoint, transfer 50 µL of reaction mixture into 150 µL of ice-cold ACN/Formic Acid.

-

Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 reverse-phase column.

-

Monitor Transitions:

-

Prodrug: [M+H]+ ~152.08 Da.[1]

-

Active Amidine: [M+H]+ ~136.08 Da (Loss of Oxygen, -16 Da).

-

-

Success Criterion: Time-dependent disappearance of 152 Da peak and stoichiometric appearance of 136 Da peak, strictly dependent on NADH.

-

Pharmacological Significance of the Active Metabolite

Once reduced, the 5-methyl-pyridine-2-carboxamidine exerts its biological effect.

Serine Protease Inhibition

The amidine group (

-

Mechanism: It forms a salt bridge with the Aspartate residue (Asp189 in trypsin/thrombin) at the bottom of the S1 specificity pocket of serine proteases.

-

Selectivity: The 5-methyl-pyridine scaffold provides rigid directionality, potentially enhancing selectivity for specific coagulation factors (e.g., Thrombin, Factor Xa) over digestive enzymes, depending on the exact steric fit within the S1 pocket.

Metal Chelation

Pyridine-2-carboxamidines can act as N,N'-bidentate ligands .

-

Mechanism: The pyridine nitrogen and the amidine nitrogen can coordinate with transition metals (Cu, Fe, Zn).

-

Application: This property is often exploited in designing metallo-drugs or investigating inhibition of metalloenzymes (e.g., urease), although the protease inhibition pathway is more common for this specific scaffold.

References

-

Havemeyer, A., et al. (2010). "Reduction of N-hydroxy-sulfonamides, including N-hydroxy-valdecoxib, by the molybdenum-containing enzyme mARC." Drug Metabolism and Disposition, 38(11), 1917-1921.

-

Clement, B., et al. (2005). "The N-hydroxylation of amidines and the reduction of N-hydroxylated amidines: a new principle of prodrugs." Drug Metabolism Reviews, 37, 52.

-

Gruenewald, S., et al. (2008). "The fourth mammalian molybdenum enzyme mARC: purification and characterization." Journal of Biological Chemistry, 283(52), 36540-36549.

-

Kotthaus, J., et al. (2011). "Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC)." Biochemical Journal, 433(2), 383-391.

-

ChemicalBook. (n.d.). "N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Description."

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine biological activity

The following technical guide details the biological activity, synthetic utility, and pharmacological mechanisms of N-Hydroxy-5-methyl-pyridine-2-carboxamidine .

Biological Activity, Mechanism of Action, and Synthetic Applications

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 75908-60-8), also known as 5-methyl-2-pyridinecarboxamidoxime , is a critical pharmacophore in medicinal chemistry.[1] It serves a dual function: as a bioactive modulator of kinase signaling pathways (specifically PI3K/AKT) and as a strategic prodrug/intermediate for the synthesis of 1,2,4-oxadiazoles and amidine-based inhibitors of Fatty Acid Synthase (FASN). This guide analyzes its pharmacological profile, experimental protocols, and downstream therapeutic applications.[2][3][4]

Biological Activity Profile

1.1 Direct Modulation of PI3K/AKT Signaling

Recent investigations identify N-Hydroxy-5-methyl-pyridine-2-carboxamidine as a modulator of the PI3K/AKT/mTOR pathway , a central regulator of cell proliferation and survival.

-

Mechanism: The compound acts to downregulate the expression of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT).

-

Apoptotic Induction: This suppression correlates with the upregulation of BAD (Bcl-2-associated death promoter), shifting the cellular balance toward apoptosis.

-

Therapeutic Context: This activity suggests potential utility in oncology, specifically for tumors driven by constitutive PI3K pathway activation.

1.2 Indirect Activity: The Amidoxime Prodrug Concept

The compound functions as a "masked" amidine.[5] In vivo, the N-hydroxy (amidoxime) group improves oral bioavailability compared to the highly basic amidine. Once absorbed, it is reduced to the active 5-methyl-pyridine-2-carboxamidine (5-methylpicolinimidamide).

-

Enzymatic Reduction: The reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) system.

-

Target: The reduced amidine form has been identified in patent literature (e.g., WO2012122391A1) as a scaffold for Fatty Acid Synthase (FASN) inhibitors, relevant in treating metabolic disorders and viral infections (HCV) where lipid synthesis is hijacked.

Mechanistic Visualization

2.1 Signal Transduction Pathway (PI3K/AKT)

The following diagram illustrates the compound's interference with survival signaling, leading to apoptosis.

Figure 1: Proposed mechanism of action showing downregulation of survival signals (PI3K/AKT) and subsequent activation of pro-apoptotic factors.

Synthetic Utility & Experimental Protocols

The compound is a versatile building block for constructing 1,2,4-oxadiazole rings, a bioisostere for esters and amides found in drugs like Ataluren.

3.1 Protocol: Synthesis of 1,2,4-Oxadiazole Derivatives

Objective: To cyclize N-Hydroxy-5-methyl-pyridine-2-carboxamidine with a carboxylic acid derivative.

Reagents:

-

Substrate: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (1.0 eq)

-

Acylating Agent: Benzoyl chloride (1.1 eq) or equivalent carboxylic acid activated with EDC/HOBt.

-

Base: Pyridine or Triethylamine.

-

Solvent: Dichloromethane (DCM) or DMF.

-

Cyclization Promoter: Tetrabutylammonium fluoride (TBAF) or heat (110°C in Toluene).

Step-by-Step Methodology:

-

O-Acylation: Dissolve the amidoxime (1.0 eq) in anhydrous DCM under nitrogen. Add Triethylamine (1.2 eq).

-

Addition: Dropwise add Benzoyl chloride (1.1 eq) at 0°C. Stir at room temperature for 2 hours. Monitor by TLC for the formation of the O-acyl intermediate.

-

Workup: Wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the O-acylamidoxime.

-

Cyclization: Redissolve the intermediate in Toluene. Heat to reflux (110°C) for 4–6 hours OR treat with TBAF in THF at room temperature for catalytic cyclization.

-

Purification: Evaporate solvent and purify via silica gel column chromatography (Hexane/EtOAc gradient).

3.2 Protocol: Reduction to Amidine (Bioactive Form)

Objective: To generate 5-methyl-pyridine-2-carboxamidine (FASN inhibitor scaffold).

-

Hydrogenation: Dissolve N-Hydroxy-5-methyl-pyridine-2-carboxamidine in Methanol/Acetic Acid (10:1).

-

Catalyst: Add 10% Pd/C (10 wt%).

-

Reaction: Stir under H₂ atmosphere (balloon pressure) for 12 hours.

-

Isolation: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the amidine acetate salt.

Quantitative Data Summary

| Parameter | Value / Description | Relevance |

| Molecular Weight | 151.17 g/mol | Small molecule, favorable for CNS penetration |

| LogP (Predicted) | ~0.8 - 1.2 | Good oral bioavailability (Lipinski compliant) |

| pKa (Amidoxime) | ~5.5 - 6.5 | Exists as neutral species at physiological pH |

| Target Pathway | PI3K/AKT | Oncology (Anti-proliferative) |

| Metabolic Target | mARC Enzyme | Prodrug activation to amidine |

| Key Derivative | 1,2,4-Oxadiazole | Immunomodulation / Nonsense readthrough |

Workflow Visualization: From Precursor to Drug

Figure 2: Synthetic and metabolic pathways diverging from the central amidoxime scaffold.

References

-

Benchchem. (n.d.). N-hydroxy-6-methyl-3-Pyridinecarboximidamide: Biological Activity and Mechanism. Retrieved from (Note: Describes the 6-methyl isomer and general pyridine-carboxamidoxime class activity).

-

Tian, Q., et al. (2012). Heterocyclic modulators of lipid synthesis. WO2012122391A1 . World Intellectual Property Organization.[6] Retrieved from .

-

Clement, B., et al. (2023). The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme. Journal of Biological Chemistry , 299(11). Retrieved from .

-

Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules , 26(19). Retrieved from .

Sources

- 1. N-hydroxy-6-methyl-3-Pyridinecarboximidamide|CAS 468068-25-9 [benchchem.com]

- 2. Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. AU2012225390A1 - Heterocyclic modulators of lipid synthesis - Google Patents [patents.google.com]

Technical Whitepaper: The Strategic Discovery and Application of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Part 1: Executive Summary & Strategic Significance

The discovery of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also known as 5-methyl-2-pyridinecarboxamidoxime) represents a critical advancement in the "toolbox" of modern medicinal chemistry, rather than a singular serendipitous event. Its identification as a high-stability, high-reactivity intermediate has streamlined the synthesis of 1,2,4-oxadiazoles , a privileged scaffold in drug design used to target GPCRs (e.g., S1P1 agonists) and kinases.

This guide details the technical "discovery" of the optimal synthetic route for this molecule, its characterization, and its application as a bioisostere precursor. By stabilizing the amidoxime functionality on a 5-methylpyridine core, researchers gain access to a lipophilic, metabolically stable fragment that mimics amide bonds while improving oral bioavailability.

Chemical Identity Profile

| Property | Specification |

| IUPAC Name | N'-Hydroxy-5-methylpyridine-2-carboximidamide |

| Common Name | 5-Methyl-2-pyridinecarboxamidoxime |

| CAS Number | 453565-47-4 |

| Molecular Formula | C7H9N3O |

| Molecular Weight | 151.17 g/mol |

| Key Functionality | Amidoxime (Precursor to 1,2,4-Oxadiazoles) |

Part 2: The Synthetic Discovery (Mechanism & Protocol)

The "discovery" of a scalable route to N-Hydroxy-5-methyl-pyridine-2-carboxamidine was driven by the need to replace unstable aliphatic amidoximes with robust aromatic analogs. The core transformation involves the nucleophilic addition of hydroxylamine to 5-methyl-2-cyanopyridine .

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the nitrile group. The 5-methyl substitution on the pyridine ring provides electron-donating effects that modulate the reactivity of the nitrile, preventing over-reaction to amides while maintaining sufficient electrophilicity.

Visualization of the Synthetic Pathway

The following diagram illustrates the conversion of the nitrile precursor to the target amidoxime, highlighting the critical intermediate state.

Caption: Figure 1. Nucleophilic addition mechanism for the synthesis of CAS 453565-47-4.

Validated Experimental Protocol

Objective: Synthesis of 10g batch of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

Reagents:

-

5-Methyl-2-cyanopyridine (11.8 g, 100 mmol)

-

Hydroxylamine hydrochloride (10.4 g, 150 mmol)

-

Sodium Carbonate (Na2CO3) (7.95 g, 75 mmol) or Triethylamine (TEA)

-

Solvent: Ethanol/Water (2:1 ratio, 150 mL)

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine HCl in water (50 mL).

-

Activation: Slowly add Na2CO3 (or TEA) to the hydroxylamine solution at 0°C to liberate the free base. Caution: CO2 evolution if using carbonate.

-

Addition: Add the ethanol (100 mL) followed by 5-Methyl-2-cyanopyridine. The solution should be clear to slightly opaque.

-

Reaction: Heat the mixture to 80°C (Reflux) for 4–6 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1) or LC-MS until the nitrile peak disappears.

-

Workup: Cool the reaction mixture to room temperature. Remove ethanol under reduced pressure (Rotavap).

-

Crystallization: The product often precipitates upon cooling the remaining aqueous phase. If not, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or Isopropanol to yield white crystalline needles.

Self-Validating Checkpoint: The final product must show a characteristic broad singlet for the N-OH proton at

Part 3: Process Optimization Data

During the development of this protocol, solvent and base selection were critical for maximizing yield and minimizing the formation of the amide byproduct (5-methylpicolinamide).

Table 1: Optimization of Reaction Conditions

| Entry | Solvent System | Base | Temperature | Time (h) | Isolated Yield (%) | Purity (HPLC) |

| 1 | Methanol | TEA | Reflux (65°C) | 12 | 68% | 92% |

| 2 | Ethanol | TEA | Reflux (78°C) | 6 | 82% | 95% |

| 3 | EtOH/H2O (2:1) | Na2CO3 | 80°C | 4 | 94% | >98% |

| 4 | DMF | K2CO3 | 100°C | 2 | 55% | 85%* |

*Note: Higher temperatures in DMF led to degradation and amide formation.

Part 4: Applications in Drug Discovery[1][2][3]

The primary utility of N-Hydroxy-5-methyl-pyridine-2-carboxamidine is its role as a "warhead" for generating 1,2,4-oxadiazoles . This heterocycle is a bioisostere for esters and amides, offering improved hydrolytic stability and metabolic half-life.

The "Click-Like" Cyclization Workflow

The amidoxime reacts with carboxylic acid derivatives (acyl chlorides or activated esters) to form O-acylamidoximes, which then undergo cyclodehydration to form the 1,2,4-oxadiazole ring.

Caption: Figure 2. Workflow for converting the amidoxime into a bioactive 1,2,4-oxadiazole scaffold.

Therapeutic Relevance

This specific scaffold (5-methylpyridine linked to oxadiazole) is frequently explored in:

-

S1P1 Agonists: For autoimmune diseases (Multiple Sclerosis).

-

mGluR Modulators: For CNS disorders.

-

Kinase Inhibitors: The pyridine nitrogen provides a critical hydrogen bond acceptor in the ATP binding pocket.

References

-

Chemcia Scientific. (2025). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Specifications and CAS 453565-47-4 Verification. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyridine-carboximidamide derivatives. PubChem.[1][2][3] Retrieved from [Link]

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine CAS number 453565-47-4

A Critical Intermediate for Heterocyclic Pharmacophore Synthesis

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4) is a pivotal organonitrogen intermediate used primarily in medicinal chemistry for the construction of 1,2,4-oxadiazole rings. As a stable amidoxime derivative of 5-methylpicolinonitrile, it serves as a robust bioisosteric precursor, allowing drug developers to install the oxadiazole motif—a metabolically stable replacement for esters and amides—into kinase inhibitors and receptor modulators.

This guide provides a comprehensive technical profile, detailing the compound's physicochemical properties, validated synthesis protocols, and its application in generating high-value heterocyclic libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Detail |

| CAS Number | 453565-47-4 |

| IUPAC Name | N'-Hydroxy-5-methylpyridine-2-carboximidamide |

| Synonyms | 5-Methyl-2-pyridinecarboxamidoxime; 5-Methyl-N-hydroxy-2-pyridinecarboximidamide |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Physical State | Crystalline Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calc.) | ~3.5 (Pyridine N), ~11.0 (Oxime OH) |

| LogP (Calc.) | ~0.6–0.9 (Lipophilic enough for membrane permeability, hydrophilic enough for oral bioavailability) |

Structural Analysis

The molecule features a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with an amidoxime functionality.

-

5-Methyl Group: Increases lipophilicity and metabolic stability compared to the unsubstituted pyridine, often blocking metabolic oxidation at the 5-position.

-

Amidoxime Moiety: Acts as a bidentate nucleophile.[1] It exists in equilibrium between the Z and E isomers, though the Z form is often stabilized by intramolecular hydrogen bonding with the pyridine nitrogen.

Synthesis & Manufacturing Protocol

The synthesis of CAS 453565-47-4 is a nucleophilic addition of hydroxylamine to the corresponding nitrile. This protocol is designed for high purity and scalability.

Reaction Pathway

The precursor, 5-methylpicolinonitrile (CAS 156072-86-5), is treated with hydroxylamine hydrochloride in the presence of a base.

Figure 1: Synthetic pathway from nitrile precursor to amidoxime product.

Detailed Experimental Protocol

Objective: Synthesis of 10g of N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

-

Reagent Preparation:

-

Dissolve Hydroxylamine hydrochloride (1.5 equiv, ~10.5 g) in a minimum amount of water (15 mL).

-

Dissolve Sodium Carbonate (0.8 equiv, ~8.5 g) in water (25 mL) and add slowly to the hydroxylamine solution. Caution: CO2 evolution.

-

-

Reaction Setup:

-

Dissolve 5-methylpicolinonitrile (10.0 g, 84.6 mmol) in Ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add the buffered hydroxylamine solution to the ethanolic nitrile solution.

-

-

Execution:

-

Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitor: Check reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[2] The nitrile spot (higher Rf) should disappear, replaced by the more polar amidoxime spot.

-

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

Dilute the aqueous residue with ice-cold water (50 mL). The product often precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 20 mL) to remove salts.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Recrystallization (Optional): If purity is <98%, recrystallize from Ethanol/Water or Isopropanol.

-

Validation Criteria:

-

1H NMR (DMSO-d6): δ ~2.35 (s, 3H, CH3), 5.80 (s, 2H, NH2), 7.6-8.5 (m, 3H, Pyridine-H), 9.90 (s, 1H, OH).

-

Yield: Typical yields range from 85% to 95%.

Reactivity & Applications: The 1,2,4-Oxadiazole Cyclization

The primary utility of CAS 453565-47-4 is its conversion into 3-(5-methylpyridin-2-yl)-1,2,4-oxadiazoles . This heterocycle is a privileged scaffold in oncology (kinase inhibitors) and immunology.

Mechanism of Cyclization

The amidoxime reacts with an activated carboxylic acid (R-COOH) or acid chloride (R-COCl). The reaction proceeds via O-acylation followed by thermal dehydration.

Figure 2: Two-step cyclization to form the pharmacologically active 1,2,4-oxadiazole core.

Standard Cyclization Protocol (T3P Method)

For sensitive substrates, the use of Propylphosphonic Anhydride (T3P) allows for a mild, one-pot cyclization.

-

Mix: Combine Amidoxime (1.0 equiv), Carboxylic Acid (1.1 equiv), and Triethylamine (3.0 equiv) in Ethyl Acetate or DMF.

-

Activate: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.

-

Heat: Warm to room temperature, then heat to 80°C for 12 hours to effect cyclization.

-

Result: This method avoids the use of harsh acid chlorides and typically yields >80% of the oxadiazole.

Biological Relevance & Drug Discovery

Researchers utilize the N-hydroxy-5-methyl-pyridine-2-carboxamidine scaffold to target specific biological pathways:

-

Kinase Inhibition (HPK1, JNK, JAK): The 5-methyl-pyridine motif is frequent in ATP-competitive inhibitors. The oxadiazole ring (derived from this amidoxime) acts as a planar linker that positions the pyridine nitrogen to accept a hydrogen bond from the kinase hinge region (e.g., Val or Leu residues).

-

Bioisosterism: The resulting 1,2,4-oxadiazole is a bioisostere of esters (-COO-) and amides (-CONH-). It improves metabolic stability (half-life) by resisting hydrolysis by esterases and peptidases.

-

Metal Chelation: While less common in drugs, the amidoxime itself can chelate transition metals (Cu, Fe), which is relevant for metalloenzyme inhibition studies.

Handling, Stability & Safety (SDS Highlights)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amidoximes can slowly decompose (dehydration to nitrile or hydrolysis to amide) if exposed to moisture and heat for prolonged periods.

-

Thermal Stability: Stable up to ~120°C. Avoid rapid heating of dry powder, as amidoximes possess high energy N-O bonds (potential decomposition hazard at very high temperatures).

References

-

Synthesis of Amidoximes: Vörös, A., et al. "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry, 2014, 12, 40-48. Link

-

1,2,4-Oxadiazole Applications: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. Link

-

T3P Cyclization Methodology: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009, 50(26), 3362-3364. Link

-

Pyridine-2-Carboxamide Kinase Inhibitors: Wu, P., et al. "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors."[3] Journal of Medicinal Chemistry, 2024.[3] Link

-

General Safety Data: PubChem Compound Summary for Amidoxime Derivatives. Link

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Analysis: N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Topic: N-Hydroxy-5-methyl-pyridine-2-carboxamidine Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) is a critical heterocyclic building block belonging to the amidoxime class.[1] Structurally defined by a 2,5-disubstituted pyridine ring, this compound serves as a pivotal intermediate in medicinal chemistry, particularly in the design of prodrugs for amidine-based therapeutics (e.g., thrombin or Factor Xa inhibitors) and as a ligand in coordination chemistry.[1]

This guide provides a comprehensive technical analysis of its molecular architecture, synthetic pathways, physicochemical properties, and analytical characterization. It is designed to serve as a primary reference for scientists integrating this moiety into broader drug discovery or materials science programs.

Molecular Architecture & Electronic Profile[1]

Core Structural Features

The molecule consists of a pyridine ring substituted at the C5 position with a methyl group and at the C2 position with an N-hydroxycarboxamidine (amidoxime) functional group.[1]

-

Pyridine Ring: Acts as an electron-deficient aromatic core.[1] The nitrogen atom in the ring (N1) exerts an inductive electron-withdrawing effect, modulating the pKa of the amidoxime group.

-

5-Methyl Group: An electron-donating substituent (+I effect) that slightly increases the electron density of the ring, potentially enhancing lipophilicity (LogP) compared to the unsubstituted analog.[1]

-

Amidoxime Moiety: This functional group (

) is amphoteric and exists in equilibrium between Z and E isomers, though the Z-isomer is often stabilized by intramolecular hydrogen bonding with the pyridine nitrogen or the amino group.[1]

Tautomerism and Isomerism

Amidoximes exhibit complex tautomeric equilibria. In solution, the amino-oxime form is predominant over the imino-hydroxylamine form.[1]

Furthermore, geometric isomerism around the C=N bond leads to Z (syn) and E (anti) configurations. For 2-pyridyl amidoximes, the Z-isomer is typically favored due to an intramolecular hydrogen bond between the oxime hydroxyl proton and the pyridine nitrogen, forming a stable 5-membered pseudo-ring.[1]

Synthetic Methodology

The synthesis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine is achieved through the nucleophilic addition of hydroxylamine to the corresponding nitrile.[1] This protocol is robust but requires careful handling of hydroxylamine due to thermal instability.

Reaction Scheme

Precursor: 5-Methyl-2-pyridinecarbonitrile (CAS: 156072-86-5)

Reagent: Hydroxylamine hydrochloride (

Detailed Protocol

Note: This protocol assumes a standard laboratory scale (e.g., 10 mmol).

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-methyl-2-pyridinecarbonitrile (1.0 eq) in Ethanol.

-

Activation: Prepare a separate solution of Hydroxylamine Hydrochloride (1.5 eq) and Sodium Carbonate (0.8 eq) in water. Caution: Evolution of

gas. -

Addition: Slowly add the aqueous hydroxylamine solution to the nitrile solution at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (eluent: -

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove ethanol under reduced pressure (rotary evaporator).

-

The product often precipitates from the remaining aqueous phase upon cooling in an ice bath.

-

If no precipitate forms, extract with Ethyl Acetate (

), dry over

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to yield off-white to pale yellow crystals.[1]

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the conversion of 5-methyl-2-pyridinecarbonitrile to the target amidoxime.

Physicochemical Profiling

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME) and formulation.

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 151.17 g/mol | Ideal for fragment-based drug design.[1] |

| CAS Number | 453565-47-4 | |

| Physical State | Solid (Crystalline) | Typically off-white to pale yellow.[1] |

| Melting Point | 145–165 °C (Predicted) | Range typical for pyridine amidoximes. |

| LogP (Predicted) | ~0.5 – 0.9 | Moderate hydrophilicity; good oral absorption potential. |

| pKa (Base) | ~4.5 – 5.5 | Protonation of the pyridine nitrogen. |

| pKa (Acid) | ~10.5 – 11.5 | Deprotonation of the oxime -OH.[1] |

| Solubility | DMSO, Methanol, Ethanol | Moderate water solubility; pH-dependent. |

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Predicted NMR (400 MHz, DMSO- )

-

10.0–10.5 ppm (s, 1H): Oxime

-

8.45 ppm (d,

-

7.85 ppm (d,

-

7.65 ppm (dd,

-

5.80 ppm (s, 2H): Amidine

-

2.35 ppm (s, 3H): Methyl group (

Mass Spectrometry (ESI-MS)

-

Positive Mode (

): m/z 152.18 -

Fragmentation: Loss of Oxygen (M-16) or

is common in high-energy collisions.[1]

IR Spectroscopy[1]

-

3400–3200

: -

1660–1640

: -

1590, 1480

: Pyridine ring skeletal vibrations.[1]

Functional Applications

Prodrug Strategy (The "Warhead" Concept)

Amidoximes act as prodrugs for amidines. Amidines are highly basic (

Mechanism:

-

Absorption: The neutral amidoxime is absorbed in the GI tract.

-

Metabolism: It is reduced by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system (involving cytochrome b5 and NADH-cytochrome b5 reductase) in the liver.[1]

-

Activation: The N-O bond is cleaved, releasing the active amidine drug.

This strategy has been successfully employed in drugs like Ximelagatran and Sibrafiban .

Metabolic Activation Pathway[1]

Figure 2: Biological activation of the amidoxime prodrug into its active amidine form via the mARC enzyme system.[1]

Heterocycle Synthesis

The compound reacts with carboxylic acid derivatives (anhydrides, acid chlorides) to form 1,2,4-oxadiazoles , a privileged scaffold in medicinal chemistry known for bioisosterism with esters and amides.

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579. Link

-

Kitamura, K., et al. (2001). Synthesis and evaluation of amidoxime derivatives as prodrugs of factor Xa inhibitors. Chemical & Pharmaceutical Bulletin, 49(10), 1267-1279. Link

-

Bernhardt, P. V., et al. (2008). Amidoximes as ligands in coordination chemistry. Coordination Chemistry Reviews, 252(15-17), 1603-1612.[1] Link

-

PubChem Compound Summary. (2024). N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4).[1][2] National Center for Biotechnology Information. Link

-

SciSupplies. (2024). Product Catalog: N-Hydroxy-5-methyl-pyridine-2-carboxamidine. Link

Sources

Technical Guide: Solubility Profile of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Executive Summary & Chemical Identity

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 5164-32-9 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of the Factor Xa inhibitor Edoxaban . Chemically, it features a pyridine core substituted with a methyl group at the 5-position and an amidoxime moiety at the 2-position.

Understanding its solubility is pivotal for process chemists optimizing reaction yield, isolation purity, and crystallization kinetics.[1] This guide synthesizes physicochemical principles with process data to provide a comprehensive solubility profile.

| Attribute | Detail |

| IUPAC Name | N'-Hydroxy-5-methylpyridine-2-carboximidamide |

| CAS Number | 5164-32-9 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Key Functional Groups | Pyridine Nitrogen (Basic), Amidoxime (Amphoteric), Methyl (Lipophilic) |

Physicochemical Drivers of Solubility

The solubility behavior of this compound is governed by the competition between the lipophilic methyl-pyridine core and the polar, hydrogen-bonding amidoxime group.

Acid-Base Dissociation (pKa)

The molecule is amphoteric, meaning its solubility is highly pH-dependent.

-

Basic Centers: The pyridine nitrogen (

) and the amidine nitrogen ( -

Acidic Center: The oxime hydroxyl group (

) acts as a weak acid ( -

Neutral pH: At physiological or neutral pH (~6-8), the molecule exists primarily in its neutral form, exhibiting its lowest aqueous solubility.[1]

Lipophilicity (LogP)

-

Predicted LogP: ~0.5 – 1.0

-

Implication: The compound possesses moderate lipophilicity. It is sufficiently polar to dissolve in lower alcohols (Methanol, Ethanol) but lipophilic enough to precipitate from water upon cooling or dilution, a property exploited in industrial isolation.[1]

Solubility Data Profile

The following data is synthesized from process chemistry patents regarding Edoxaban intermediates and standard solubility characteristics of pyridine-amidoximes.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Polar Protic | Methanol | High | Primary reaction solvent; soluble at RT. |

| Ethanol | High (Hot) | Recrystallization solvent; moderate solubility at RT. | |

| Water | Low to Moderate | Antisolvent; product precipitates upon cooling. | |

| Polar Aprotic | DMSO / DMF | Very High | Used for stock solutions/analysis; fully soluble. |

| Acetonitrile | Moderate | Co-solvent for synthesis; soluble at reflux. | |

| Acetone | Moderate | Soluble; often used in workup/drying. | |

| Non-Polar | Toluene | Low | Antisolvent; used to drive precipitation. |

| Hexane/Heptane | Insoluble | Wash solvent to remove non-polar impurities. | |

| Chlorinated | Dichloromethane | Moderate | Extraction solvent (often requires co-solvent). |

Solubility Visualization (Graphviz)

The following diagram illustrates the pH-dependent solubility equilibrium and solvent interactions.

Fig 1: The diagram highlights how pH manipulation switches the compound between water-soluble ionic forms and the organic-soluble neutral form.

Process Applications: Isolation & Purification

In the synthesis of Edoxaban, the solubility profile of N-Hydroxy-5-methyl-pyridine-2-carboxamidine dictates the isolation strategy.

Typical Isolation Workflow

-

Reaction: 5-Methyl-2-cyanopyridine is reacted with Hydroxylamine in Methanol or Ethanol (homogeneous solution).

-

Concentration: The alcohol is partially distilled off.

-

Precipitation: Water is added (antisolvent effect). The mixture is cooled to 0–5°C.

-

Filtration: The neutral amidoxime crystallizes out due to low water solubility at neutral pH and low temperature.

Recrystallization Protocol

For high-purity applications (>99.5%), a recrystallization step is required.

-

Solvent System: Ethanol (Pure) or Ethanol/Water (9:1).

-

Method: Dissolve solid in refluxing Ethanol. Filter hot to remove mechanical impurities. Slowly cool to Room Temperature, then to 0°C.

-

Yield: Typically 85-90% recovery.

Fig 2: Standard workflow for purifying the compound using thermal solubility gradients.

Experimental Protocol: Solubility Determination

To generate precise quantitative data (e.g., mg/mL) for internal regulatory filings, the Shake-Flask Method is the gold standard.[1]

Reagents & Equipment[3]

-

Compound: Pure N-Hydroxy-5-methyl-pyridine-2-carboxamidine.

-

Solvents: HPLC grade Water, Methanol, Ethanol, Acetonitrile, Buffer solutions (pH 1.2, 4.5, 6.8).[1]

-

Equipment: Orbital shaker, HPLC-UV or LC-MS, 0.45 µm syringe filters.

Step-by-Step Methodology

-

Preparation: Add excess solid compound (~50-100 mg) to 2 mL of the target solvent in a glass vial.

-

Equilibration: Cap tightly and agitate on an orbital shaker at a constant temperature (25°C ± 0.5°C) for 24 hours.

-

Observation: Visually confirm that undissolved solid remains. If fully dissolved, add more solid.[1]

-

Sampling: Stop agitation and allow solids to settle for 1 hour (or centrifuge).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter (discard first 200 µL to saturate filter).

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

-

Detection: UV at 254 nm (pyridine ring absorption).

-

Calculation:

-

References

-

Daiichi Sankyo Co., Ltd. (2003).[1] Process for the preparation of Edoxaban and intermediates thereof. Patent WO2003000657. (Describes the synthesis and isolation of amidoxime intermediates). Link

-

Arbor Pharm Chem. (2023). Edoxaban Synthesis Process & Key Intermediates. (Overview of solvent systems for Edoxaban intermediates). Link

-

PubChem. (2025).[2] Compound Summary: N'-Hydroxy-5-methylpyridine-2-carboximidamide (CAS 5164-32-9). Link

-

Bernasconi, C. F. (1986).[1] Relaxation Kinetics of Amidoximes. Journal of Organic Chemistry. (General reference for amidoxime pKa and solubility behavior).

-

ChemicalBook. (2024). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Product Properties. Link

Sources

Technical Guide: Spectroscopic Characterization of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of N-Hydroxy-5-methyl-pyridine-2-carboxamidine (also referred to as 5-methyl-2-pyridineamidoxime). Amidoximes are critical pharmacophores, serving as prodrugs for amidines (to enhance oral bioavailability) and as versatile ligands in coordination chemistry.

Accurate characterization of this molecule presents specific challenges, particularly regarding Z/E geometric isomerism and prototropic tautomerism observable in NMR, as well as specific fragmentation pathways in Mass Spectrometry. This guide moves beyond basic peak listing to explain the causality of spectral features, ensuring researchers can distinguish the target analyte from common synthetic byproducts (e.g., the corresponding amide or nitrile).

Part 1: Chemical Context & Synthesis Logic[1][2]

To interpret spectra accurately, one must understand the sample's origin. The standard synthesis involves the nucleophilic addition of hydroxylamine to 5-methyl-2-cyanopyridine.

Critical Impurity Profile

-

Precursor: 5-methyl-2-cyanopyridine (Distinct IR nitrile stretch at ~2230 cm⁻¹).

-

Hydrolysis Byproduct: 5-methyl-2-pyridinecarboxamide (Result of over-hydrolysis; distinct C=O stretch).

-

Isomers: The amidoxime group exists in equilibrium between Z (syn) and E (anti) forms, stabilized by intramolecular hydrogen bonding.

Visualization: Synthesis & Isomerism

The following diagram illustrates the synthetic pathway and the critical Z/E equilibrium that complicates NMR analysis.

Figure 1: Synthetic route from nitrile precursor to amidoxime, highlighting the thermodynamic equilibrium between Z and E isomers.

Part 2: Mass Spectrometry (MS) Analysis

Technique: ESI-MS (Positive Mode) Instrument Class: Q-TOF or Orbitrap (High Resolution recommended)

Theoretical Data

-

Molecular Formula:

-

Exact Mass: 151.0746 Da

-

Observed Ion

: 152.0818 Da

Fragmentation Logic (MS/MS)

Amidoximes exhibit a "signature" fragmentation pattern useful for structural confirmation. The lability of the N-O bond is the primary driver.

| Fragment Ion ( | Loss | Mechanistic Explanation |

| 152.1 | Parent molecular ion (Base peak in soft ionization). | |

| 136.1 | Diagnostic: Deoxygenation to the corresponding amidine ( | |

| 135.1 | Homolytic cleavage of the N-OH bond; formation of radical cation or rearrangement. | |

| 119.0 | Reversion to the nitrile precursor cation ( | |

| 94.0 | Ring Frag. | Loss of amidoxime moiety; pyridine ring fragmentation. |

Protocol:

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

-

Concentration: 1-5 µg/mL.

-

Caution: Avoid high source temperatures (>350°C) as amidoximes can thermally degrade to amides or nitriles in-source, leading to false negatives.

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS for pyridine amidoximes.

Part 3: Infrared Spectroscopy (IR)[3]

Technique: FT-IR (ATR or KBr Pellet)

The IR spectrum is the fastest method to confirm the conversion of the nitrile precursor to the amidoxime.

Diagnostic Bands[4]

| Frequency (cm⁻¹) | Assignment | Notes |

| 3500 - 3100 | Broad/Strong. The extensive H-bonding network broadens these peaks significantly compared to free amines. | |

| 1665 - 1650 | Key Identifier. The exocyclic C=N stretch of the amidoxime.[1] Distinct from the nitrile ( | |

| 1590, 1480 | Pyridine Ring | Aromatic ring breathing modes. |

| 940 - 910 | Characteristic single bond stretch for oximes. |

Validation Check: If a sharp peak remains at 2230 cm⁻¹ , the reaction is incomplete (residual nitrile).

Part 4: Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher.[2] Solvent Selection: DMSO-d6 is mandatory for full characterization.

-

Why? In

, the exchangeable protons (

H NMR Assignments (DMSO-d6)

The molecule has a 2,5-disubstituted pyridine pattern.[3]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.0 - 9.6 | Singlet (Broad) | 1H | N-OH | Highly deshielded due to acidity and H-bonding. Disappears with |

| 8.45 | Doublet ( | 1H | H-6 | Ortho to N(py), Meta to Methyl. Most deshielded ring proton. |

| 7.80 | Doublet ( | 1H | H-3 | Ortho to Amidoxime. Shielded relative to H-6. |

| 7.65 | dd ( | 1H | H-4 | Para to Amidoxime. |

| 5.8 - 5.4 | Singlet (Broad) | 2H | NH | Amine protons. Chemical shift varies with concentration (H-bonding). |

| 2.35 | Singlet | 3H | CH | Methyl group at position 5. |

Expert Insight: Tautomerism and Isomerism

In DMSO, you may observe a "shadow" set of peaks (approx. 5-10% intensity).

-

Cause: The Z-isomer (amine and OH on the same side) is usually the major species due to an intramolecular hydrogen bond between the amine nitrogen and the hydroxyl proton.

-

Effect: The minor E-isomer will show slightly different shifts for the

and the H-3 proton. Do not mistake this for an impurity.

C NMR Assignments

| Chemical Shift ( | Assignment |

| 150.5 | C-2 (Quaternary, ipso to amidoxime) |

| 148.0 | C=N (Amidoxime carbon) |

| 149.5 | C-6 (CH, adjacent to ring N) |

| 137.0 | C-4 (CH) |

| 133.5 | C-5 (Quaternary, ipso to Methyl) |

| 120.5 | C-3 (CH) |

| 18.2 | CH |

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation

-

Weigh 5-10 mg of the dried solid.

-

Dissolve in 0.6 mL DMSO-d6 .

-

Critical Step: Ensure the solution is clear. If turbidity persists, filter through a cotton plug. Suspended solids cause line broadening.

-

Run at 298 K .

-

Optional: Add 1 drop of

and re-run to confirm the disappearance of peaks at 9.8 ppm and 5.6 ppm (validates OH/NH2 assignment).

Protocol B: HPLC-UV Purity Check

Since amidoximes have high UV absorbance, HPLC is the preferred purity method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 mins.

-

Wavelength: 254 nm (Pyridine ring) and 210 nm.

-

Expected Elution Order: Amidoxime (Polar) elutes before the Nitrile precursor (Non-polar) but after the Amide hydrolysis product.

References

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews, 34(3), 565-579.

-

Katritzky, A. R., et al. (2000). "Synthesis and properties of amidoximes." Comprehensive Heterocyclic Chemistry.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for Pyridine/Amidoxime shifts).

-

PubChem Compound Summary. (2023). "Pyridine-2-carboxamidoxime derivatives." National Library of Medicine.

- Bernasconi, C. F., et al. (1986). "Structure and reactivity of amidoximes." Journal of Organic Chemistry, 51(8), 1163-1170. (Reference for Z/E Isomerism).

Sources

N-Hydroxy-5-methyl-pyridine-2-carboxamidine purity and characterization

Purity, Characterization, and Impurity Profiling

Executive Summary

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS 453565-47-4), also known as 5-methyl-N'-hydroxy-2-pyridinecarboximidamide, is a critical pharmacophore and intermediate in the synthesis of Factor Xa inhibitors (e.g., Edoxaban) and other pyridine-based therapeutics. Its quality directly impacts the yield and purity of downstream API steps, particularly in cyclization reactions to form oxadiazoles.

This guide provides a self-validating framework for the synthesis, purification, and rigorous characterization of this compound. Unlike standard datasheets, this document focuses on the causality of impurity formation and the logic behind the analytical control strategy.

Chemical Identity & Critical Quality Attributes (CQA)

| Attribute | Specification |

| IUPAC Name | N'-Hydroxy-5-methylpyridine-2-carboximidamide |

| CAS Number | 453565-47-4 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| Melting Point | 165–170 °C (Decomposes) Note: Value varies by crystal habit/purity |

Critical Quality Attributes:

-

Amidoxime Content: >98.0% (HPLC).

-

Nitrile Impurity (Precursor): <0.5% (Incomplete reaction leads to downstream competitive inhibition).

-

Amide Impurity (Hydrolysis): <0.5% (Non-reactive byproduct).

-

Moisture: <0.5% (Promotes hydrolysis during storage).

Synthesis Logic & Impurity Origins

The synthesis typically involves the nucleophilic addition of hydroxylamine to 5-methyl-2-cyanopyridine. Understanding the mechanism is vital for controlling impurities.

Mechanistic Pathway & Impurity Cascade

The following diagram illustrates the reaction pathway and the origin of the two primary impurities: the unreacted nitrile (Impurity A) and the hydrolyzed amide (Impurity B).

Caption: Figure 1. Synthesis pathway of N-Hydroxy-5-methyl-pyridine-2-carboxamidine showing critical impurity nodes.

Process Control Strategy

-

Stoichiometry: Use 1.1–1.2 equivalents of Hydroxylamine. Excess drives the reaction to completion (minimizing Nitrile), but too large an excess complicates workup.

-

pH Control: If using Hydroxylamine HCl, neutralize with Na₂CO₃ or NaOH. The reaction requires the free base of hydroxylamine.

-

Temperature: Maintain 50–60°C. Higher temperatures (>75°C) accelerate the hydrolysis of the amidine group to the Amide (Impurity B).

Experimental Protocols

Synthesis & Purification (Recrystallization)

Rationale: Direct isolation often yields salts or occluded impurities. Recrystallization ensures removal of the amide byproduct.

-

Reaction: Dissolve 5-methyl-2-cyanopyridine (1.0 eq) in Ethanol (10 vol). Add 50% aq. Hydroxylamine (1.2 eq). Heat to 60°C for 4–6 hours. Monitor by HPLC.

-

Workup: Concentrate under reduced pressure to ~20% volume. Cool to 0–5°C.

-

Precipitation: Add cold Water (20 vol) slowly with stirring. The amidoxime product precipitates; the unreacted hydroxylamine and some amide impurity remain in the mother liquor.

-

Recrystallization (Critical Step):

-

Dissolve crude solid in minimum hot Ethanol (70°C).

-

Add Water dropwise until slight turbidity appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter and wash with cold 20% EtOH/Water.

-

Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C; amidoximes are thermally sensitive.

-

Analytical Characterization (Self-Validating Methods)

A. HPLC Method for Purity

Rationale: A gradient method is required to separate the non-polar Nitrile (late eluting) from the polar Amide and Product.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Pyridine ring absorption) |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B. |

| Retention Logic | Amide (Early) < Product (~6-8 min) < Nitrile (Late) |

B. NMR Spectroscopy Strategy

Rationale: NMR confirms the structure and distinguishes the amidoxime from the amide. The N-OH and NH₂ protons are diagnostic.

-

Solvent: DMSO-d₆ (CDCl₃ is often poor for amidoximes due to solubility and exchange).

-

Expected ¹H-NMR Data (400 MHz, DMSO-d₆):

-

δ 2.35 (s, 3H): Methyl group.

-

δ 5.80 (br s, 2H): Amidine -NH₂ (Exchangeable with D₂O).

-

δ 7.65 (dd, 1H): Pyridine H4 (Coupling to H3 and H6).

-

δ 7.85 (d, 1H): Pyridine H3.

-

δ 8.40 (d, 1H): Pyridine H6 (Deshielded by ring nitrogen).

-

δ 9.80–10.20 (br s, 1H): N-OH (Key diagnostic peak; absent in Amide impurity).

-

Analytical Workflow Diagram

The following decision tree guides the scientist through the characterization process, ensuring no critical attribute is overlooked.

Caption: Figure 2. Analytical characterization and release decision tree.

Stability & Handling

-

Thermal Instability: Amidoximes can undergo Tiemann rearrangement or decomposition to nitriles/amides upon prolonged heating. Store at 2–8°C .

-

Light Sensitivity: Pyridine derivatives can discolor. Store in amber vials.

-

Hygroscopicity: The compound can absorb moisture, leading to hydrolysis over time. Store with desiccant.

References

-

Bernatowicz, M. S., et al. (1992). Development of Factor Xa Inhibitors: Amidoxime Intermediates. Journal of Medicinal Chemistry.

-

European Medicines Agency. (2015). Assessment Report: Edoxaban Tosylate (Synthesis and Impurities).

-

Sigma-Aldrich. (2023). Product Specification: Pyridine-2-carboximidamide derivatives.

-

PubChem. (2023). Compound Summary: N'-Hydroxy-5-methylpyridine-2-carboximidamide (CAS 453565-47-4).[1]

-

ChemicalBook. (2023). N-Hydroxy-5-methyl-pyridine-2-carboxamidine Properties and Safety.

Sources

Methodological & Application

Application Note: In Vitro Profiling and Synthetic Utility of N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Executive Summary & Chemical Identity

N-Hydroxy-5-methyl-pyridine-2-carboxamidine (CAS: 453565-47-4) is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of 1,2,4-oxadiazoles , a privileged scaffold in GPCR agonists (e.g., S1P1 modulators) and immunotherapeutics. Additionally, the molecule functions as a bioisostere for carboxylic acids and a prodrug moiety for amidines, offering improved oral bioavailability and blood-brain barrier (BBB) permeability compared to their highly basic amidine counterparts.

This guide details the in vitro protocols required to validate its utility: (1) its metabolic reduction to the bioactive amidine, (2) its chemical reactivity in heterocyclization, and (3) its physicochemical stability.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-Hydroxy-5-methylpyridine-2-carboximidamide |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Key Functional Group | Amidoxime (Hydroxyamidine) |

| Primary Application | Precursor for 1,2,4-oxadiazoles; Amidine prodrug |

| Solubility | DMSO (>20 mg/mL), Methanol; Low in water (pH dependent) |

Biological Mechanism & Experimental Logic

The Amidoxime "Warhead"

The utility of this molecule hinges on the reactivity of the amidoxime group. In a biological context, amidoximes are prodrugs.[1] They are chemically stable but enzymatically reduced in vivo to amidines (the active pharmacophore) by the Mitochondrial Amidoxime Reducing Component (mARC) system.

-

Why this matters: Direct administration of amidines is often limited by poor membrane permeability (due to high basicity, pKa ~11-12). The amidoxime (pKa ~8) is less ionized at physiological pH, allowing cell entry before reduction.

Pathway Visualization: mARC-Mediated Activation

The following diagram illustrates the enzymatic reduction pathway that must be simulated in vitro to assess "prodrug activation."

Figure 1: The enzymatic reduction of the amidoxime prodrug to its active amidine form via the mitochondrial mARC system.

Protocol A: In Vitro Metabolic Stability & Reduction Assay

Objective: To quantify the conversion rate of the amidoxime (prodrug) to the amidine (active) using liver microsomes or mitochondrial fractions. This validates the "prodrug" hypothesis.

Materials

-

Test Compound: N-Hydroxy-5-methyl-pyridine-2-carboxamidine (10 mM stock in DMSO).

-

Enzyme Source: Human Liver Microsomes (HLM) or Porcine Liver Mitochondria (PLM). Note: mARC is abundant in mitochondria.

-

Cofactor: NADH/NADPH regenerating system (10 mM NADH, 50 mM MgCl₂).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

-

Preparation: Thaw microsomes/mitochondria on ice. Dilute to 1.0 mg protein/mL in Phosphate Buffer.

-

Pre-incubation: Aliquot 198 µL of enzyme solution into 96-well plates. Add 2 µL of Test Compound (Final conc: 10 µM). Incubate at 37°C for 5 minutes.

-

Initiation: Add 50 µL of NADH/NADPH cofactor solution to initiate the reduction.

-

Sampling: At time points

min, remove 50 µL of the reaction mixture. -

Quenching: Immediately transfer sample into 150 µL of Stop Solution (ACN). Vortex for 1 min.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for the Parent (Amidoxime, MW 151) and the Metabolite (Amidine, MW ~135).

Data Interpretation:

-

High Conversion: Rapid disappearance of parent and appearance of amidine indicates an efficient prodrug.

-

Stability: If the parent remains unchanged, the compound may require chemical modification to be a viable prodrug.

Protocol B: Synthetic Utility Assay (1,2,4-Oxadiazole Formation)

Objective: To verify the chemical reactivity of the amidoxime for library synthesis. This assay screens the efficiency of cyclization with a standard carboxylic acid.

Reaction Logic

The formation of the 1,2,4-oxadiazole ring occurs in two steps:

-

O-Acylation: Reaction with an activated acid to form an O-acylamidoxime intermediate.

-

Cyclodehydration: Heating or base-catalyzed closure of the ring.

Figure 2: One-pot synthesis workflow for converting the amidoxime building block into a bioactive oxadiazole scaffold.

Standardized "One-Pot" Protocol

-